molecular formula C44H55N5O7 B606896 tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate CAS No. 1308833-36-4

tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate

Cat. No. B606896
CAS RN: 1308833-36-4
M. Wt: 765.95
InChI Key: DSRPDMJWEFCXMI-GHKFOJCISA-N
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Description

CYM2503 is a positive allosteric modulator (PAM) of the GAL2 receptor which potentiates galanin-induced IP1 production in vitro. The compound has no affinity for the orthosteric galanin binding site of the receptor (as measured by its inability to displace iodinated galanin, or to induce IP1 accumulation on its own).

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is an intermediate in various chemical syntheses. For example, it's used in the preparation and Diels-Alder reaction of specific furans, contributing to the formation of complex heterocycles (Padwa, Brodney, & Lynch, 2003) (Padwa, Brodney, & Lynch, 2003).
  • It plays a role in the synthesis of complex compounds like polyazacyclophanes, which have potential applications as cleaving agents of mRNA 5′‐cap structures (Zhang, Mikkola, & Lönnberg, 2005) (Zhang, Mikkola, & Lönnberg, 2005).

Application in Drug Synthesis

  • This compound is notably used as an intermediate in the synthesis of biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017) (Zhao, Guo, Lan, & Xu, 2017).
  • It's involved in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are important in the field of genetic research and drug development (Ober, Marsch, Harms, & Carell, 2004) (Ober, Marsch, Harms, & Carell, 2004).

In Organic Chemistry and Material Science

  • Its derivatives are used in the hydroamination of diphenylbutadiyne, demonstrating its utility in organic synthesis and material science (Younis, Krieck, Görls, & Westerhausen, 2015) (Younis, Krieck, Görls, & Westerhausen, 2015).
  • The compound is also involved in asymmetric Mannich reactions, which are fundamental in creating chiral centers in organic molecules (Yang, Pan, & List, 2009) (Yang, Pan, & List, 2009).

Biochemical Analysis

Biochemical Properties

CYM2503 plays a significant role in biochemical reactions by interacting with the galanin receptor type 2 (GalR2). It acts as a positive allosteric modulator, potentiating the effects of galanin, a neuropeptide involved in various physiological processes. CYM2503 increases the latency to the first electrographic seizure and decreases the total time in seizure, indicating its potential in seizure management . The compound does not exhibit affinity for the orthosteric binding site of GalR2, but enhances galanin-induced IP1 production in vitro .

Cellular Effects

CYM2503 influences various cellular processes, particularly in neurons. It potentiates galanin-stimulated IP1 accumulation in HEK293 cells expressing GalR2 receptors . This modulation of galanin signaling pathways can impact cell signaling, gene expression, and cellular metabolism. In animal models, CYM2503 has been shown to increase the latency to seizures and reduce seizure duration, highlighting its potential therapeutic effects on neuronal cells .

Molecular Mechanism

At the molecular level, CYM2503 exerts its effects by binding to the GalR2 receptor. This binding does not occur at the orthosteric site but rather at an allosteric site, enhancing the receptor’s response to galanin . This positive allosteric modulation leads to increased IP1 production, which is a downstream effect of GalR2 activation. The compound’s selective action on GalR2 makes it a promising candidate for targeted anticonvulsant therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CYM2503 have been observed over time. The compound has shown stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vivo studies, CYM2503 has demonstrated sustained anticonvulsant effects, with increased latency to seizures and reduced seizure duration over extended periods .

Dosage Effects in Animal Models

The effects of CYM2503 vary with different dosages in animal models. In the rat Li-pilocarpine status epilepticus model, intraperitoneal injection of CYM2503 increased the latency to the first electrographic seizure and decreased the total time in seizure .

Metabolic Pathways

CYM2503 is involved in metabolic pathways related to galanin signaling. It potentiates galanin-induced IP1 production, which is a key step in the signaling cascade of GalR2 . The compound does not directly interact with the orthosteric binding site of GalR2, indicating its role as a modulator rather than a direct agonist .

Transport and Distribution

Within cells and tissues, CYM2503 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its solubility and stability in various solvents, such as DMSO . The precise transport mechanisms and binding partners of CYM2503 in vivo remain an area of active research.

Subcellular Localization

The subcellular localization of CYM2503 is primarily associated with its interaction with GalR2 receptors. These receptors are predominantly found in the neuronal cell membrane, where CYM2503 exerts its modulatory effects . The compound’s localization to specific cellular compartments may be influenced by post-translational modifications and targeting signals that direct it to the appropriate sites of action.

properties

IUPAC Name

tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53N5O7/c1-27-23-39(50)47-37-25-29(20-21-30(27)37)46-40(51)36(19-12-22-45-42(53)56-44(2,3)4)48-41(52)38(24-28-13-6-5-7-14-28)49-43(54)55-26-35-33-17-10-8-15-31(33)32-16-9-11-18-34(32)35/h8-11,15-18,20-21,23,25,28,35-36,38H,5-7,12-14,19,22,24,26H2,1-4H3,(H,45,53)(H,46,51)(H,47,50)(H,48,52)(H,49,54)/t36-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHOCBISZTVTLJ-BAEGBANDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate
Reactant of Route 3
tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate
Reactant of Route 6
tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate

Q & A

Q1: How does CYM2503 interact with its target and what are the downstream effects?

A: CYM2503 acts as a positive allosteric modulator of the Galanin receptor type 2 (GalR2). [, ] Unlike agonists that bind directly to the orthosteric site, CYM2503 binds to an allosteric site on the receptor. This binding enhances the effect of the endogenous ligand, galanin, when it binds to GalR2. While the exact mechanism remains to be fully elucidated, this potentiation of galanin signaling through GalR2 is believed to be responsible for the observed anticonvulsant effects. [, ]

Q2: What is known about the structure-activity relationship (SAR) of CYM2503?

A2: Unfortunately, the provided research excerpts don't offer detailed SAR data for CYM2503. Further research is needed to understand how modifications to the structure of CYM2503 might influence its potency, selectivity for GalR2, and its overall anticonvulsant profile.

Q3: What preclinical evidence supports the potential of CYM2503 as an anticonvulsant?

A: CYM2503 has demonstrated promising anticonvulsant effects in several animal models of epilepsy. In a rat model of lithium-pilocarpine-induced status epilepticus, CYM2503 significantly delayed the onset of seizures, reduced their severity, and improved survival rates. [] Similarly, in a mouse model using the same seizure-inducing agents, CYM2503 delayed seizure onset and decreased the total seizure duration. [] Moreover, CYM2503 effectively attenuated seizures induced by electroshock in mice, highlighting its potential across different seizure types. []

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